molecular formula C26H27N3O5S B14960716 N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

Cat. No.: B14960716
M. Wt: 493.6 g/mol
InChI Key: SUSFLLJFSAPAPO-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide is a complex organic compound that features a quinoline moiety, a furan ring, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline moiety through a Povarov cycloaddition reaction. This reaction involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst . The resulting quinoline derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions .

The next step involves the coupling of the sulfonylated quinoline with a furan-2-ylcarbonyl chloride to form the desired furan-2-ylcarbonyl intermediate . Finally, this intermediate is reacted with piperidine-4-carboxamide under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Povarov cycloaddition and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro group in the quinoline can be reduced to an amine.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide derivatives, while reduction of the nitro group would yield the corresponding amine.

Scientific Research Applications

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions between small molecules and biological targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide is unique due to its combination of a quinoline moiety, a furan ring, and a piperidine carboxamide group

Properties

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

IUPAC Name

N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C26H27N3O5S/c30-25(20-13-16-28(17-14-20)26(31)24-8-4-18-34-24)27-21-9-11-22(12-10-21)35(32,33)29-15-3-6-19-5-1-2-7-23(19)29/h1-2,4-5,7-12,18,20H,3,6,13-17H2,(H,27,30)

InChI Key

SUSFLLJFSAPAPO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4CCN(CC4)C(=O)C5=CC=CO5

Origin of Product

United States

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